molecular formula C13H20IN3O2 B3010031 Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 2125723-78-4

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B3010031
CAS RN: 2125723-78-4
M. Wt: 377.226
InChI Key: VZRHVBOJVAOGRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods demonstrate the versatility of synthetic approaches for constructing the piperidine scaffold.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis . X-ray diffraction studies provide detailed information about the crystal systems, space groups, and unit cell parameters, indicating the precise three-dimensional arrangement of atoms within the crystals .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are intermediates that can undergo further chemical transformations. For example, they can be used in condensation reactions , nucleophilic addition, and intramolecular cyclization . These reactions are crucial for the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of tert-butyl and piperidine groups contributes to the lipophilicity and basicity of the molecules. The intermolecular interactions, such as hydrogen bonding and π-π stacking, affect the crystalline architecture and stability . Computational studies, including density functional theory (DFT), molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, provide insights into the electronic properties and reactivity of these compounds .

Scientific Research Applications

Synthesis and Intermediates

  • Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate and related compounds are crucial intermediates in the synthesis of various biologically active compounds, such as crizotinib (D. Kong et al., 2016). These compounds are synthesized through multiple steps, starting from simpler materials like tert-butyl-4-hydroxypiperdine-1-carboxylate, and their structures are confirmed through techniques like MS and 1H NMR spectroscopy.

Structure and Molecular Interactions

  • The reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate with other chemicals leads to the formation of compounds with distinct structural properties, such as specific dihedral angles between molecular planes (D. Richter et al., 2009). Such structural details are important in understanding how these compounds interact at the molecular level and can influence their biological activity.

Potential in Anticancer Drugs

  • Certain derivatives of this compound serve as intermediates for small molecule anticancer drugs. The synthesis and optimization of these intermediates are crucial for developing effective anticancer therapies, especially for targeting specific cancer pathways like the PI3K/AKT/mTOR pathway (Binliang Zhang et al., 2018).

Radioprotective Effects

  • Novel chiral nitronyl nitroxyl radicals synthesized from this compound derivatives have been explored for their potential radioprotective effects. Such compounds are investigated for their ability to protect against radiation-induced damage, a crucial area in medical treatments like radiotherapy (X. Qin et al., 2009).

Inhibitory and Catalytic Activities

  • These compounds have been used to synthesize inhibitors for enzymes like acetyl-CoA carboxylase, demonstrating their potential in therapeutic applications. They also exhibit catalytic activities in reactions like hydrogen transfer of ketones, indicating their utility in chemical synthesis processes (K. Huard et al., 2012).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling imidazole. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of research could focus on developing new drugs using imidazole as a core structure.

properties

IUPAC Name

tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-7-5-4-6-9(17)11-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHVBOJVAOGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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